2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-
Overview
Description
Mechanism of Action
Target of Action
The primary target of alpha-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide is tyrosine-specific protein kinase . This enzyme plays a crucial role in the signal transduction pathways, controlling cell growth and differentiation.
Mode of Action
Alpha-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide acts as an inhibitor of tyrosine-specific protein kinase . It blocks the phosphorylation of tyrosine kinase substrate in intact cells , thereby disrupting the signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ST638 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 3-ethoxy-4-hydroxy-5-phenylthiomethylbenzaldehyde with malononitrile in the presence of a base to form the α-cyano intermediate.
Introduction of the amide group: The α-cyano intermediate is then reacted with an appropriate amine to form the final product, ST638.
Industrial Production Methods
Industrial production of ST638 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale synthesis of intermediates: Using industrial reactors and optimized conditions to produce the α-cyano intermediate.
Purification and isolation: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
ST638 undergoes several types of chemical reactions, including:
Oxidation: ST638 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert ST638 to its reduced forms.
Substitution: ST638 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines.
Major Products
Scientific Research Applications
ST638 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tyrosine kinases and their role in signal transduction.
Biology: Employed in research on cell signaling pathways and cellular regulation.
Medicine: Investigated for its potential therapeutic applications in diseases involving abnormal tyrosine kinase activity, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another tyrosine kinase inhibitor with similar inhibitory effects.
AG1478: A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.
Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
ST638 is unique due to its specific structure and high potency as a tyrosine kinase inhibitor. Its ability to inhibit multiple tyrosine kinases makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLMGKWXBLSKPK-RIYZIHGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107761-24-0 | |
Record name | ST 638 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107761240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ST-638 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X89Y2007R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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